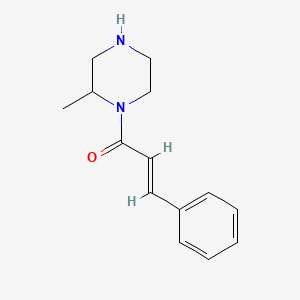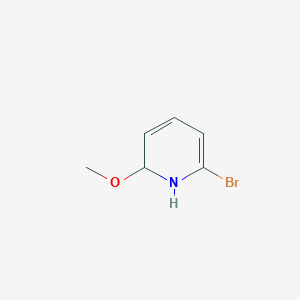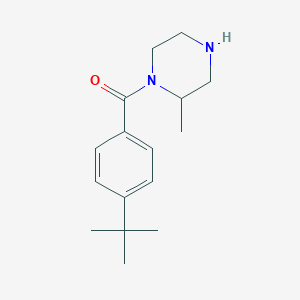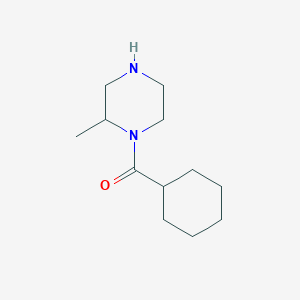
2-Methyl-1-(2-phenoxyethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-phenoxyethyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a derivative of piperazine, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including 2-Methyl-1-(2-phenoxyethyl)piperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(2-phenoxyethyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .Chemical Reactions Analysis
The key step in the synthesis of 2-Methyl-1-(2-phenoxyethyl)piperazine includes aza-Michael addition between diamine and the in situ generated sulfonium salt . This reaction is part of the broader field of C–H functionalization, which has seen major advances in recent years .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazine Derivatives
2-Methyl-1-(2-phenoxyethyl)piperazine: is a valuable intermediate in the synthesis of piperazine derivatives. These derivatives are widely used in pharmaceuticals due to their biological and pharmacological activities . The compound can undergo reactions such as cyclization, aza-Michael addition, and Ugi reactions to produce a variety of substituted piperazines.
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-1-(2-phenoxyethyl)piperazine derivatives have been explored for their potential as opioid analgesics . However, due to concerns about misuse and health harms, there is significant research into understanding their pharmacology and toxicology to inform regulatory control .
Agriculture
While specific data on the use of 2-Methyl-1-(2-phenoxyethyl)piperazine in agriculture is limited, piperazine compounds have been investigated for their potential as pesticides and herbicides. Research in this area focuses on the synthesis of new compounds that can safely and effectively protect crops .
Material Science
In material science, 2-Methyl-1-(2-phenoxyethyl)piperazine can be utilized in the development of novel materials. Its chemical properties allow it to be incorporated into polymers and coatings, potentially enhancing their performance and durability .
Environmental Applications
The environmental applications of 2-Methyl-1-(2-phenoxyethyl)piperazine are an area of ongoing research. Its derivatives could be used in processes such as carbon capture and storage, or in the remediation of pollutants .
Biochemistry
In biochemistry, 2-Methyl-1-(2-phenoxyethyl)piperazine serves as a building block for compounds that interact with biological systems. It can be used to study enzyme reactions, receptor binding, and other biochemical pathways .
Pharmacology
Pharmacological research involving 2-Methyl-1-(2-phenoxyethyl)piperazine focuses on its effects and mechanisms as part of novel synthetic opioids. Understanding its action on opioid receptors and its potential for addiction is crucial for developing safer pain management options .
Chemical Properties Research
Studying the chemical properties of 2-Methyl-1-(2-phenoxyethyl)piperazine , such as its boiling point, solubility, and reactivity, is fundamental for its application in various scientific fields. This research underpins the compound’s use in synthesis, material development, and environmental technologies .
Wirkmechanismus
While the specific mechanism of action for 2-Methyl-1-(2-phenoxyethyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-1-(2-phenoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-12-11-14-7-8-15(12)9-10-16-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWTMVXBMKLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-phenoxyethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)




